Fmoc-3,5-dinitro-Tyr-OH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

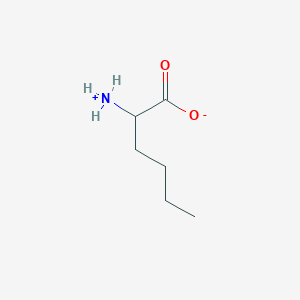

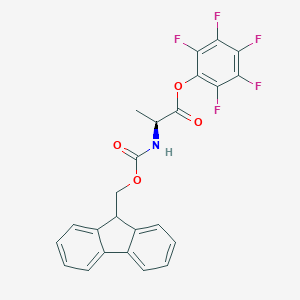

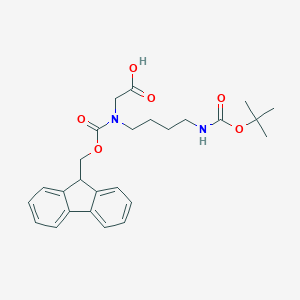

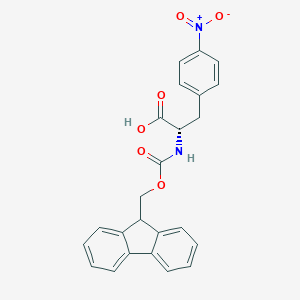

Fmoc-3,5-dinitro-Tyr-OH is a chromophoric amino acid . The rather acidic o,o’-dinitrophenol moiety will form a piperidine salt during Fmoc-SPPS .

Synthesis Analysis

Fmoc-3,5-dinitro-Tyr-OH is used in solid-phase peptide synthesis (SPPS) and requires a base treatment preceding the final TFA cleavage . A study has shown that Fmoc-protected amino esters can be hydrolyzed using calcium (II) iodide as a protective agent for the Fmoc protecting group .Molecular Structure Analysis

The Fmoc-3,5-dinitro-Tyr-OH molecule contains a total of 58 bonds. There are 39 non-H bonds, 24 multiple bonds, 9 rotatable bonds, 6 double bonds, 18 aromatic bonds, 1 five-membered ring, 3 six-membered rings, 2 nine-membered rings, 1 carboxylic acid (aliphatic), 1 (thio-) carbamate (aliphatic), and 2 nitro groups .Chemical Reactions Analysis

The acidic o,o’-dinitrophenol moiety of Fmoc-3,5-dinitro-Tyr-OH will form a piperidine salt during Fmoc-SPPS . This reaction is part of the solid-phase peptide synthesis process.Physical And Chemical Properties Analysis

Fmoc-3,5-dinitro-Tyr-OH has a molecular weight of 493.43 and a chemical formula of C₂₄H₁₉N₃O₉ . It contains a total of 55 atoms; 19 Hydrogen atoms, 24 Carbon atoms, 3 Nitrogen atoms, and 9 Oxygen atoms .科学的研究の応用

Peptide Synthesis and Protein Phosphatase Research

- Fully protected 3,5-difluorotyrosine (F2Y), Fmoc-F2Y(tBu)-OH, prepared via a chemoenzymatic process, is incorporated into peptides and peptide libraries. These F2Y-containing peptides exhibit similar kinetic properties to their tyrosine counterparts but are resistant to tyrosinase, making F2Y a valuable tyrosine surrogate in peptide library screening for protein tyrosine phosphatase (PTP) substrates (Gopishetty et al., 2008).

Hydrogel Formation and Graphene Incorporation

- Fmoc-protected synthetic dipeptides, including Fmoc-Tyr-Asp-OH, form stable supramolecular hydrogels characterized by entangled nanofibrillar structures. These hydrogels, especially those containing aromatic moieties like Tyr, can successfully incorporate reduced graphene oxide (RGO) to form a stable hybrid hydrogel, highlighting potential applications in nanotechnology (Adhikari & Banerjee, 2011).

Enzyme-Initiated Hydrogel Assembly

- Enzyme-initiated assembly of Fmoc-tyrosine hydrogels through enzymatic dephosphorylation under physiological conditions enables control over the gelation time and mechanical properties. This technique offers a cost-effective method for creating tunable gel systems with potential applications in three-dimensional cell culture (Thornton et al., 2009).

Phosphopeptide Synthesis

- Fmoc derivatives, such as Fmoc-Tyr(PO3Me2)-OH, are utilized in Fmoc/solid-phase peptide synthesis for the incorporation of O-phosphotyrosine into peptides. This technique has evolved to allow the synthesis of complex Tyr(P)-containing peptides, indicating its importance in peptide research (Perich, 1991).

Supramolecular Assembly and Hydrogelation

- Fmoc-l-DOPA-d-Oxd-OH, derived from l-DOPA, demonstrates its gelation ability in comparison with other Fmoc-modified amino acids. The hydrogel formation is sensitive to both the number of hydroxyl groups on the aromatic rings and the trigger used, showcasing the potential for creating diverse hydrogel systems for various applications (Zanna, Iaculli, & Tomasini, 2017).

作用機序

Target of Action

Fmoc-3,5-dinitro-L-tyrosine is an Fmoc protected tyrosine derivative . Tyrosine is a very important amino acid, one of the few amino acids which is phosphorylated to vary the physical properties of the peptides .

Mode of Action

The compound interacts with its targets through a process known as solid phase peptide synthesis . The Fmoc group is typically removed with a base such as pyridine .

Biochemical Pathways

The compound plays a role in the formation of iodinated thyroid hormones . This suggests that it may be involved in the regulation of metabolic processes, growth, and development.

Pharmacokinetics

Given its molecular weight of 49342 , it may have certain pharmacokinetic characteristics that affect its bioavailability.

Result of Action

Its role in the formation of iodinated thyroid hormones suggests that it may have significant effects on cellular metabolism and growth .

Action Environment

The compound’s action, efficacy, and stability may be influenced by various environmental factors. For instance, it is recommended to store the compound at 0-8°C , suggesting that temperature may affect its stability.

特性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxy-3,5-dinitrophenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N3O9/c28-22-20(26(32)33)10-13(11-21(22)27(34)35)9-19(23(29)30)25-24(31)36-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,10-11,18-19,28H,9,12H2,(H,25,31)(H,29,30)/t19-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQHMVDPPLJEJHZ-IBGZPJMESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C(=C4)[N+](=O)[O-])O)[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=C(C(=C4)[N+](=O)[O-])O)[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N3O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80628726 |

Source

|

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3,5-dinitro-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80628726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

493.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-3,5-dinitro-L-tyrosine | |

CAS RN |

195434-42-5 |

Source

|

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3,5-dinitro-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80628726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。